1-(2-(diethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (hereafter referred to as Compound A) is a pyrrolone derivative characterized by:
- A 3-hydroxy-1H-pyrrol-2(5H)-one core.
- A thiophene-2-carbonyl substituent at position 2.
- A 3-propoxyphenyl group at position 3.
- A diethylaminoethyl side chain at position 1.
Below, we compare Compound A with structurally related analogs to elucidate substituent effects on physicochemical properties, synthetic pathways, and bioactivity.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-4-14-30-18-10-7-9-17(16-18)21-20(22(27)19-11-8-15-31-19)23(28)24(29)26(21)13-12-25(5-2)6-3/h7-11,15-16,21,28H,4-6,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWPZGXSNTWOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(diethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a compound that belongs to the class of pyrrole derivatives. Its complex structure suggests potential biological activities, which have been the subject of various research studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.513 g/mol. The compound features a pyrrole ring substituted with various functional groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O5 |
| Molecular Weight | 426.513 g/mol |
| IUPAC Name | 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one |
| Purity | Typically >95% |
Biological Activity Overview
Research indicates that pyrrole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one have been explored in several studies.
Anticancer Activity
Recent studies have shown that derivatives of pyrrole can inhibit cancer cell proliferation. For instance, a study evaluating similar pyrrole compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In vitro tests on human breast cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrrole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A study assessed the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
Mechanistic Insights
The biological mechanisms underlying the activity of 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one are still being elucidated. Preliminary findings suggest:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, contributing to its anticancer effects.
Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
Thiophene vs. Furan Acyl Groups :
- Thiophene’s sulfur atom enhances π-stacking interactions in enzyme active sites, as seen in Analog 4’s superior inhibitory activity over furan derivatives .
Aminoalkyl Chain Optimization: The diethylaminoethyl group in Compound A may balance solubility (via protonation) and lipophilicity, a critical factor in blood-brain barrier penetration .
3-Propoxyphenyl vs. 3,4-Dimethoxyphenyl :
- Propoxy groups offer greater metabolic stability compared to methoxy groups, which are prone to demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
